Tert-butyl4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate
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Overview
Description
Tert-butyl 4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, a thia (sulfur-containing) ring, and an azaspiro (nitrogen-containing) ring. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor containing both sulfur and nitrogen atoms under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thia ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the sulfur and nitrogen atoms in the spirocyclic rings can form coordination complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
- Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Uniqueness
Tert-butyl 4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H19NO3S |
---|---|
Molecular Weight |
257.35 g/mol |
IUPAC Name |
tert-butyl 4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C12H19NO3S/c1-11(2,3)16-10(15)13-5-4-12(7-13)8-17-6-9(12)14/h4-8H2,1-3H3 |
InChI Key |
PZVGZLOMUVZVAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CSCC2=O |
Origin of Product |
United States |
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